molecular formula C16H17NO B11777464 (2R,3S)-2,3-Diphenylmorpholine

(2R,3S)-2,3-Diphenylmorpholine

Cat. No.: B11777464
M. Wt: 239.31 g/mol
InChI Key: UCAZULSLAAOLFX-JKSUJKDBSA-N
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Description

(2R,3S)-2,3-Diphenylmorpholine is a chiral compound with significant interest in various fields of chemistry and pharmacology. This compound features a morpholine ring substituted with two phenyl groups at the 2 and 3 positions, making it a valuable molecule for studying stereochemistry and chiral interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-2,3-Diphenylmorpholine typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 2,3-diphenyl-1,4-butanediol with morpholine in the presence of a dehydrating agent. The reaction is carried out under reflux conditions to facilitate the formation of the morpholine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, chiral resolution techniques may be employed to obtain the desired enantiomer in high enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-2,3-Diphenylmorpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine nitrogen or the phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

(2R,3S)-2,3-Diphenylmorpholine has diverse applications in scientific research:

    Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.

    Biology: Studied for its interactions with biological macromolecules and potential as a chiral probe.

    Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the synthesis of chiral intermediates and fine chemicals.

Mechanism of Action

The mechanism of action of (2R,3S)-2,3-Diphenylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to exhibit stereoselective binding, influencing the activity of its targets. Pathways involved may include modulation of enzyme activity or receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R)-2,3-Diphenylmorpholine: A diastereomer with different stereochemical properties.

    (2S,3S)-2,3-Diphenylmorpholine: Another diastereomer with distinct biological activity.

    2,3-Diphenylpyrrolidine: A structurally similar compound with a pyrrolidine ring instead of morpholine.

Uniqueness

(2R,3S)-2,3-Diphenylmorpholine is unique due to its specific stereochemistry, which imparts distinct physical, chemical, and biological properties. Its ability to act as a chiral ligand and its potential pharmacological applications make it a valuable compound for research and industrial use.

Properties

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

IUPAC Name

(2R,3S)-2,3-diphenylmorpholine

InChI

InChI=1S/C16H17NO/c1-3-7-13(8-4-1)15-16(18-12-11-17-15)14-9-5-2-6-10-14/h1-10,15-17H,11-12H2/t15-,16+/m0/s1

InChI Key

UCAZULSLAAOLFX-JKSUJKDBSA-N

Isomeric SMILES

C1CO[C@@H]([C@@H](N1)C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C1COC(C(N1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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